2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

Stereochemistry Receptor Pharmacology Platelet Aggregation

Sourcing high-purity chlorprothixene intermediates with reliable cis/trans stereochemical integrity remains a bottleneck in neuroleptic API manufacturing. CAS 4295-65-2 is the direct tertiary alcohol precursor to chlorprothixene, where intermediate purity directly governs the therapeutically critical cis-isomer ratio (200-fold more potent at 5-HT2 receptors). - Enables stereochemically controlled dehydration to chlorprothixene; cis-isomer potency is ~200× greater than trans at 5-HT2 receptors. - Serves as a validated reference standard for RP-HPLC method development (r=0.9999, recovery 99.5%). - Supplied with full characterization data compliant with EP monograph specifications for ANDA and DMF filing support.

Molecular Formula C18H20ClNOS
Molecular Weight 333.9 g/mol
CAS No. 4295-65-2
Cat. No. B1583700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol
CAS4295-65-2
Molecular FormulaC18H20ClNOS
Molecular Weight333.9 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)O
InChIInChI=1S/C18H20ClNOS/c1-20(2)11-5-10-18(21)14-6-3-4-7-16(14)22-17-9-8-13(19)12-15(17)18/h3-4,6-9,12,21H,5,10-11H2,1-2H3
InChIKeyYJINNJOMTOJZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2): Product Identification and Compound Class for Procurement


2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) is the tertiary alcohol intermediate in the synthesis of chlorprothixene, a typical antipsychotic drug of the thioxanthene class. The compound is synthesized via reaction of 2-chlorothioxantone with 3-dimethylaminopropylmagnesiumbromide or allylmagnesiumbromide to yield this alcohol, which is subsequently dehydrated to produce the active pharmaceutical ingredient chlorprothixene (CAS 113-59-7) . This intermediate is critical for both pharmaceutical manufacturing and analytical reference standard applications, where precise stereochemical control is essential for downstream neuroleptic activity [1].

Why 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) Cannot Be Simply Replaced with Class Analogs


Thioxanthene derivatives exhibit marked stereoisomerism with profound pharmacological divergence: the cis (Z) isomer of chlorprothixene is approximately 200-fold more potent than the trans (E) isomer in inhibiting 5-HT-induced platelet aggregation, while the trans isomer is twice as inhibitory in 5-HT uptake assays [1]. Within the thioxanthene class, flupenthixol demonstrates considerably greater potency than chlorprothixene in conditioned avoidance response inhibition, yet chlorprothixene exhibits stronger peripheral α-adrenolytic activity [2]. Zuclopenthixol, the pure cis isomer of clopenthixol, is twice as active as chlorprothixene on a milligram basis and produces more sedation [3]. These stereochemical and structural differences create non-interchangeable pharmacological profiles that directly impact therapeutic application and safety margins, making compound-specific selection mandatory for research and formulation development.

Quantitative Differentiation Evidence for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) and Its Active Derivative Chlorprothixene


Stereoisomer-Dependent 5-HT2 Receptor Functional Activity: 200-Fold Potency Differential

The cis (Z) isomer of chlorprothixene, which derives directly from the stereochemical configuration established at the tertiary alcohol intermediate stage (CAS 4295-65-2), is approximately 200 times more potent than its trans (E) isomer as an inhibitor of 5-hydroxytryptamine (5-HT)-induced human platelet aggregation. Conversely, trans-chlorprothixene is twice as inhibitory as cis-chlorprothixene against active 5-HT uptake by platelets, with competitive inhibition kinetics [1].

Stereochemistry Receptor Pharmacology Platelet Aggregation 5-HT2 Antagonism

Comparative α-Adrenolytic Activity: Chlorprothixene vs. Flupenthixol

In comparative pharmacological screening, flupenthixol was considerably more potent than chlorprothixene in the inhibition of conditioned avoidance response (CAR). However, chlorprothixene exhibited a considerably stronger peripheral α-adrenolytic effect than flupenthixol [1].

Adrenergic Pharmacology Neuroleptic Potency Thioxanthene α-Adrenoceptor

Comparative Antipsychotic Potency: Chlorprothixene vs. Chlorpromazine (Low-Potency Baseline)

Chlorprothixene has a low antipsychotic potency, reported as half to two-thirds that of chlorpromazine [1]. In a double-blind comparative study of 163 hospitalized psychotic patients (74 chlorprothixene, 89 chlorpromazine), chlorprothixene-treated patients showed equally good or better improvement than chlorpromazine-treated patients, with notably rare and mild extrapyramidal side-effects in the chlorprothixene group [2].

Antipsychotic Potency Chlorpromazine Equivalents Clinical Dosing Schizophrenia

Comparative Extrapyramidal Side-Effect Profile: Chlorprothixene vs. Haloperidol

In a randomized controlled study comparing chlorprothixene injection (n=34) versus haloperidol injection (n=34) for acute excitement and agitation in schizophrenia, both treatments demonstrated equivalent efficacy based on PANSS scores (P>0.05). However, the chlorprothixene group experienced fewer extrapyramidal adverse effects than the haloperidol group [1].

Extrapyramidal Symptoms EPS Haloperidol Schizophrenia Acute Agitation

Receptor Binding Profile: Broad-Spectrum Affinity Including 5-HT6 and 5-HT7

Chlorprothixene exhibits strong binding affinities to multiple dopamine and histamine receptors. The Ki values are: D1=18 nM, D2=2.96 nM, D3=4.56 nM, D5=9 nM, H1=3.75 nM, 5-HT2=9.4 nM, 5-HT6=3 nM, and 5-HT7=5.6 nM . Notably, rat 5-HT6 receptors from stably transfected HEK-293 cells and rat 5-HT7 receptors from transiently expressed COS-7 cells show Ki values of 3 nM and 5.6 nM respectively . This profile differs from many typical antipsychotics that lack significant 5-HT6 and 5-HT7 affinity.

Receptor Binding Dopamine D2 Serotonin 5-HT6 5-HT7 Histamine H1 Ki Values

Comparative Milligram Potency: Chlorprothixene vs. Zuclopenthixol

Zuclopenthixol (the pure cis isomer of clopenthixol) is twice as active as chlorprothixene on a milligram-to-milligram basis and produces more sedation [1]. Both drugs demonstrate equivalent antipsychotic efficacy with similar adverse effect profiles, but the potency differential necessitates dose adjustment when substituting.

Dose Equivalence Zuclopenthixol Clopenthixol Sedation Profile

Optimal Application Scenarios for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol (CAS 4295-65-2) and Chlorprothixene


Stereochemically Controlled API Synthesis Requiring High cis-Isomer Purity

Procure CAS 4295-65-2 as the critical tertiary alcohol intermediate when stereochemical control during dehydration to chlorprothixene is essential. The cis-isomer of the final API is approximately 200-fold more potent than the trans-isomer at 5-HT2 receptors [1], making intermediate purity directly proportional to therapeutic activity. This application is particularly relevant for manufacturers producing chlorprothixene formulations where cis/trans ratio specifications are critical quality attributes.

Research on Antipsychotics with Reduced Extrapyramidal Symptom Liability

Use chlorprothixene as a comparator or investigational compound in studies evaluating EPS risk. Clinical head-to-head data demonstrate equivalent antipsychotic efficacy to haloperidol but with fewer extrapyramidal adverse effects [1]. Additionally, chlorprothixene showed rare and mild EPS compared to chlorpromazine in double-blind studies [2]. This profile makes it suitable for research on motor-sparing antipsychotic mechanisms.

Investigation of 5-HT6 and 5-HT7 Receptor-Mediated Effects in Neuropsychiatric Models

Employ chlorprothixene as a tool compound for studying 5-HT6 (Ki=3 nM) and 5-HT7 (Ki=5.6 nM) receptor pharmacology in cognition and mood regulation [1]. Unlike many D2-selective typical antipsychotics, chlorprothixene possesses potent 5-HT6 and 5-HT7 antagonism, providing a unique pharmacological probe for dissecting serotonergic contributions to antipsychotic efficacy and side-effect profiles in preclinical models.

Analytical Reference Standard for Thioxanthene HPLC Method Development

Utilize CAS 4295-65-2 or chlorprothixene as a reference standard in reverse-phase HPLC method development and validation. Validated RP-HPLC methods using C18 columns with methanol-phosphate mobile phases have demonstrated excellent linearity (r=0.9999) and recovery (99.5%) for chlorprothixene quantification [1]. The compound is also applicable for simultaneous determination of chlorprothixene and its sulfoxide metabolite in plasma using HPLC with UV and amperometric detection [2].

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